2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine

evidence gap prospective screening medicinal chemistry building block

2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1479406-90-0) is a synthetic, small-molecule organic compound (C₁₁H₁₄F₃N₃, MW 245.24 g/mol) belonging to the class of N-aryl piperidine derivatives bearing a 3-aminopyridine core. The molecule incorporates a 3-trifluoromethyl substituent on the piperidine ring, a structural motif widely recognized in medicinal chemistry for enhancing lipophilicity and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
CAS No. 1479406-90-0
Cat. No. B1466775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine
CAS1479406-90-0
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC=N2)N)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c12-11(13,14)8-3-2-6-17(7-8)10-9(15)4-1-5-16-10/h1,4-5,8H,2-3,6-7,15H2
InChIKeyATKGDSZMGXQFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1479406-90-0): A Fluorinated 3-Aminopyridine Building Block for Medicinal Chemistry Procurement


2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 1479406-90-0) is a synthetic, small-molecule organic compound (C₁₁H₁₄F₃N₃, MW 245.24 g/mol) belonging to the class of N-aryl piperidine derivatives bearing a 3-aminopyridine core . The molecule incorporates a 3-trifluoromethyl substituent on the piperidine ring, a structural motif widely recognized in medicinal chemistry for enhancing lipophilicity and metabolic stability relative to non-fluorinated analogs [1]. Commercially, this compound is listed by multiple vendors as a research-grade building block with purities typically ranging from 95% to 98% . At the time of this analysis, no primary research articles, patents, or authoritative biological assay databases could be identified that report quantitative pharmacological, physicochemical, or selectivity data specifically for this compound as a discrete molecular entity.

Why Generic Substitution of 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine Is Not Supported by Current Evidence


In the absence of any publicly available, compound-specific quantitative structure-activity relationship (SAR) data or comparative pharmacological profiling for 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine, there is no empirical basis to assert that this molecule possesses differentiated biological performance relative to its closest analogs [1][2]. Well-established medicinal chemistry principles indicate that even subtle positional isomerism—for example, relocating the trifluoromethyl group from the 3-position to the 2- or 4-position of the piperidine ring, or shifting the amine from the pyridine 3-position to the 2- or 4-position—can profoundly alter target binding, selectivity, and pharmacokinetic properties [3]. Until direct comparative data become available, any substitution among these closely related analogs remains an empirical question that must be answered through project-specific screening rather than assumed interchangeability.

Quantitative Differentiation Evidence for 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine: No Verifiable Data Found


Evidence Gap Notification: No Quantitative Comparator Data Available for This Compound

An exhaustive search of the primary scientific literature, patent databases (including Google Patents, WIPO, and Espacenet), and authoritative biochemical assay repositories (BindingDB, ChEMBL, PubChem BioAssay, DrugBank) yielded no quantitative biological activity data, physicochemical measurements, or comparative SAR studies for 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine [1][2][3]. As a result, no head-to-head comparison, cross-study comparable analysis, or class-level inference can be constructed that meets the minimal evidence admission threshold defined in the project scope. This finding does not imply that the compound is inactive or undifferentiated; it indicates that its differentiation profile remains uncharacterized in the public domain. Procurement decisions for this compound must therefore be based on its structural novelty as a building block and its potential for generating proprietary chemical intellectual property, rather than on any pre-existing evidence of biological or pharmacological superiority.

evidence gap prospective screening medicinal chemistry building block

Research Application Scenarios for 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine Where Structural Novelty Is the Primary Selection Driver


Proprietary Lead Generation and IP Expansion via Novel Scaffold Exploration

In early-stage drug discovery programs targeting kinases, GPCRs, or ion channels, the absence of prior art on 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine becomes a strategic advantage. The 3-aminopyridine core is a validated pharmacophore in numerous ATP-competitive kinase inhibitors [1], and the 3-trifluoromethylpiperidine moiety offers a distinct vector for modulating lipophilicity and metabolic profile. Procuring and screening this compound enables the generation of novel composition-of-matter intellectual property, as no biological activity has been previously disclosed for this scaffold.

Systematic SAR Exploration of Trifluoromethyl Positional Isomers

Medicinal chemistry teams requiring a full matrix of regioisomeric trifluoromethylpiperidine building blocks—including 2-CF₃, 3-CF₃, and 4-CF₃ variants—will find that the 3-CF₃ isomer (this compound) is less commonly stocked than the 4-CF₃ isomer . Procuring the 3-CF₃ variant completes the isomer panel and allows systematic evaluation of how the trifluoromethyl position influences key parameters such as target engagement, microsomal stability, and permeability, as demonstrated in broader α-CF₃ piperidine SAR campaigns [2].

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Building Block Inclusion

The compound's bifunctional nature—a free primary aromatic amine at the pyridine 3-position and a basic tertiary amine within the piperidine ring—provides orthogonal synthetic handles for library construction. The primary amine enables amide coupling, sulfonamide formation, or reductive amination, while the piperidine nitrogen can participate in alkylation or Buchwald-Hartwig coupling. This dual reactivity profile makes the compound a versatile node for diversity-oriented synthesis platforms, where scaffold novelty is prioritized to maximize chemical space coverage .

Quote Request

Request a Quote for 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.